
Bufotalin
Vue d'ensemble
Description
La bufotaline est un stéroïde bufanolide cardiotoxique et un analogue de la glycoside cardiaque. Elle est sécrétée par diverses espèces de crapauds, notamment Rhinella marina (crapaud buffle), Rhaebo guttatus (crapaud à flancs lisses), Bufo melanostictus (crapaud asiatique) et Bufo bufo (crapaud commun européen) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La bufotaline peut être synthétisée par différentes voies chimiques. Une méthode notable implique la synthèse totale des bufadiénolides, qui comprend la bufotaline. Le processus de synthèse implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et l'application de conditions de réaction spécifiques pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de bufotaline implique souvent l'extraction à partir de sources naturelles, en particulier la peau et les glandes parotoïdes des crapauds. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir la bufotaline sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La bufotaline subit diverses réactions chimiques, notamment :
Oxydation : La bufotaline peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure de la bufadiénolide.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de bufotaline.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés pour les réactions de réduction.
Réactifs de substitution : Les agents halogénants et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bufadiénolide, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
La bufotaline a plusieurs applications en recherche scientifique, notamment :
Chimie : La bufotaline est utilisée comme composé modèle pour étudier la chimie des stéroïdes et la synthèse des bufadiénolides.
Biologie : Elle est utilisée pour étudier les effets biologiques des bufadiénolides sur les processus cellulaires.
Industrie : La bufotaline est utilisée dans le développement de produits pharmaceutiques et de médicaments traditionnels.
5. Mécanisme d'action
La bufotaline exerce ses effets par plusieurs mécanismes :
Effets cardiotoxiques : La bufotaline inhibe la pompe Na+/K±ATPase, ce qui entraîne une augmentation des niveaux de calcium intracellulaire et une contractilité cardiaque accrue.
Effets anticancéreux : La bufotaline induit l'apoptose dans les cellules cancéreuses en activant la voie apoptotique médiée par les caspases et en régulant à la baisse la voie de signalisation STAT3.
Effets anti-inflammatoires : La bufotaline module les voies inflammatoires en inhibant les molécules de signalisation clés telles que NF-κB, MAPK et JAK-STAT.
Applications De Recherche Scientifique
Bufotalin has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying steroid chemistry and the synthesis of bufadienolides.
Biology: It is used to study the biological effects of bufadienolides on cellular processes.
Industry: this compound is used in the development of pharmaceuticals and traditional medicines.
Mécanisme D'action
Bufotalin exerts its effects through several mechanisms:
Cardiotoxic Effects: this compound inhibits the Na+/K±ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Anticancer Effects: this compound induces apoptosis in cancer cells by activating the caspase-mediated apoptotic pathway and downregulating the STAT3 signaling pathway.
Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting key signaling molecules such as NF-κB, MAPK, and JAK-STAT.
Comparaison Avec Des Composés Similaires
La bufotaline fait partie de la famille des bufadiénolides, qui comprend des composés similaires tels que la bufaline, la cinobufagine et la gamabufotaline . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs cibles moléculaires spécifiques et leur puissance. La bufotaline est unique par ses propriétés cardiotoxiques et anticancéreuses puissantes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Références
Activité Biologique
Bufotalin, a bufadienolide derived from the skin secretions of the toad species Bufo gargarizans, is recognized for its significant biological activities, particularly in cancer treatment. Historically used in traditional Chinese medicine, this compound has garnered attention for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.
Induction of Apoptosis
This compound primarily induces apoptosis through several mechanisms:
- Mitochondria-Mediated Pathway : this compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome C and the activation of caspases. Studies have shown that this compound increases the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting apoptosis in cancer cells like U87MG glioma and A375 melanoma cells .
- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of various cancer cell lines. This was evidenced in studies involving hepatoma and melanoma cells where this compound treatment resulted in significant reductions in cell viability and colony formation .
- DNA Damage Response : this compound induces DNA double-strand breaks, as indicated by increased levels of γ-H2AX, a marker for DNA damage. This effect is mediated by the translocation of p53 from the cytoplasm to the nucleus, which is essential for initiating DNA repair mechanisms and apoptosis .
Inhibition of Tumor Growth
In vivo studies have demonstrated that this compound effectively reduces tumor growth. For instance, in xenograft models using U87MG cells, this compound administration resulted in a dose-dependent reduction in tumor size, although higher doses (5 mg/kg) were associated with toxicity . Additionally, this compound has shown efficacy against head and neck cancers by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Case Studies and Experimental Data
Study | Cancer Type | IC50 (nM) | Mechanism | Outcome |
---|---|---|---|---|
Lan et al. (2018) | Glioma (U87MG) | 50-120 | Apoptosis via mitochondrial pathway | Reduced tumor growth in vivo |
Shen et al. (2014) | Glioma (U87MG) | 80-160 | ER stress and autophagy induction | Increased apoptosis markers |
Zhang et al. (2017) | Melanoma (A375) | Not specified | Cell cycle arrest at G2/M phase | Inhibited cell proliferation |
MDPI Study (2024) | Head and Neck Cancer | Not specified | Mitochondrial-mediated apoptosis | Significant increase in cell death |
Spandidos Publications (2019) | Malignant Melanoma (A375) | Not specified | G2/M phase arrest and apoptosis | Induced significant cell death |
Additional Findings
This compound also exhibits anti-inflammatory properties by inhibiting cytokine production through NF-κB signaling pathways. This adds another layer to its therapeutic potential, especially in cancers where inflammation plays a critical role in tumor progression .
Propriétés
IUPAC Name |
[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMAYHYHEWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871653 | |
Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-95-4 | |
Record name | Bufotaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bufotalin?
A1: this compound primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]
Q2: How does this compound binding to Na+/K+-ATPase affect cancer cells?
A2: By inhibiting Na+/K+-ATPase, this compound disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]
Q3: Besides Na+/K+-ATPase, does this compound interact with other cellular targets?
A3: Research suggests this compound can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify this compound. [, , , , , ]
Q6: How does the drying process affect the chemical composition of toad venom containing this compound?
A6: Research indicates that different drying methods can significantly impact this compound content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including this compound. Conversely, air-drying at room temperature leads to a substantial reduction in this compound levels. []
Q7: Does this compound exhibit any inherent catalytic activity?
A7: this compound is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.
Q8: Have computational studies been used to investigate this compound's interactions with its targets?
A8: Yes, molecular docking simulations have been employed to study this compound's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that this compound could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []
Q9: How do structural modifications to the this compound molecule impact its anticancer activity?
A9: Studies examining various bufadienolides, including this compound, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []
Q10: What challenges are associated with formulating this compound for therapeutic use?
A10: this compound exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.